5-Bromo-4-propylpyrimidine
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Overview
Description
5-Bromo-4-propylpyrimidine is a heterocyclic compound with the molecular formula C7H9BrN2. It features a pyrimidine ring substituted with a bromine atom at position 5 and a propyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-propylpyrimidine typically involves the bromination of 4-propylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-propyl-5-aminopyrimidine, while coupling reactions can produce various biaryl or heteroaryl derivatives .
Scientific Research Applications
5-Bromo-4-propylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-propylpyrimidine is primarily based on its ability to interact with various molecular targets. The bromine atom and the pyrimidine ring allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This makes it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Similar in structure but lacks the propyl group, making it less hydrophobic and potentially less active in certain biological assays.
5-Bromo-4-ethylpyrimidine: Contains an ethyl group instead of a propyl group, which can affect its reactivity and interactions with other molecules.
5-Bromo-4-phenylpyrimidine:
Uniqueness
5-Bromo-4-propylpyrimidine is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-bromo-4-propylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-3-7-6(8)4-9-5-10-7/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQOACFKRRAZGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650031 |
Source
|
Record name | 5-Bromo-4-propylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-26-7 |
Source
|
Record name | 5-Bromo-4-propylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-propylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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